molecular formula C18H16N2O2S B2428707 N-(3-methoxyphenyl)-2-(quinolin-2-ylthio)acetamide CAS No. 670273-97-9

N-(3-methoxyphenyl)-2-(quinolin-2-ylthio)acetamide

Cat. No.: B2428707
CAS No.: 670273-97-9
M. Wt: 324.4
InChI Key: LXNWHFYWKGXRGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Methoxyphenyl)-2-(quinolin-2-ylthio)acetamide (CAS 670273-97-9) is a synthetic compound with the molecular formula C18H16N2O2S and a molecular weight of 324.40 g/mol . This chemical features a quinoline core linked to a 3-methoxyphenylacetamide group via a thioether bridge, a scaffold recognized in medicinal chemistry research . This compound is designed for research applications and is of particular interest in the investigation of metabolic diseases. Its structural framework is associated with the inhibition of carbohydrate-hydrolyzing enzymes, specifically α-glucosidase and α-amylase . These enzymes are critical therapeutic targets for the management of type 2 diabetes, as inhibiting them can help control post-meal blood glucose levels . Research on analogous quinoline-2-thio-acetamide derivatives has demonstrated significant potential, with some compounds showing inhibitory activity many times more potent than standard inhibitors like acarbose . The presence of the methoxyphenyl moiety may influence the compound's binding affinity and selectivity, making it a valuable tool for structure-activity relationship (SAR) studies aimed at developing new anti-diabetic agents . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals .

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-quinolin-2-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-22-15-7-4-6-14(11-15)19-17(21)12-23-18-10-9-13-5-2-3-8-16(13)20-18/h2-11H,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNWHFYWKGXRGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxyphenyl)-2-(quinolin-2-ylthio)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, synthesis methods, and structure-activity relationships (SAR).

1. Overview of Biological Activity

Preliminary studies indicate that this compound exhibits promising anticancer activity. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess significant therapeutic potential.

The mechanism by which this compound exerts its biological effects is likely linked to its ability to interact with key cellular proteins involved in cancer progression. For instance, docking studies have suggested potential binding affinities to proteins such as tubulin, which plays a critical role in cell division and proliferation .

2. Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step chemical reactions that allow for the incorporation of the quinoline and thioacetamide moieties. The following table summarizes the synthetic routes commonly employed:

StepReagents/ConditionsPurpose
1Chloroacetyl chloride + 3-methoxyanilineFormation of acetamide derivative
2Quinoline derivativesIntroduction of quinoline moiety
3Thionating agent (e.g., Lawesson's reagent)Formation of thioamide

The structure-activity relationship (SAR) analysis indicates that modifications to the quinoline or methoxyphenyl groups can significantly influence the compound's anticancer activity. For example, substituents on the quinoline ring have been shown to enhance cytotoxicity against specific cancer cell lines .

3.1 Anticancer Activity

Several studies have evaluated the anticancer properties of this compound using various cancer cell lines. The following table summarizes key findings:

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)22.19 ± 2.1
MCF7 (Breast Cancer)5.41 ± 0.35
SKNMC (Neuroblastoma)10.28

These results indicate that the compound exhibits selective cytotoxicity against certain cancer types, with lower IC50 values suggesting higher potency compared to standard chemotherapeutics.

3.2 Mechanistic Studies

Mechanistic investigations have revealed that this compound may induce apoptosis in cancer cells through various pathways, including:

  • Inhibition of ERK1/2 Kinase Activity : Studies indicate that this compound may inhibit ERK1/2 signaling pathways, leading to altered cell cycle progression and increased apoptosis in cancer cells .
  • Interaction with Tubulin : Preliminary docking studies suggest that this compound may bind to tubulin, disrupting microtubule dynamics and inhibiting mitosis.

4. Case Studies and Comparative Analysis

A comparative analysis with other compounds in the same class reveals that this compound shows superior activity against specific cancer cell lines compared to structurally similar derivatives.

4.1 Comparison with Related Compounds

The following table compares this compound with other related compounds based on their anticancer activity:

Compound NameIC50 (µM)Target Cancer Type
N-(5-benzylthio)-1,3,4-thiadiazole18.5Prostate Cancer
This compound5.41 ± 0.35Breast Cancer
Doxorubicin10Various

5. Conclusion

This compound demonstrates significant promise as a potential anticancer agent, with mechanisms involving inhibition of key signaling pathways and interactions with cellular targets like tubulin. Ongoing research is essential to further elucidate its pharmacological profile and optimize its structure for enhanced efficacy.

Scientific Research Applications

Anticancer Activity

Mechanisms of Action:
The compound exhibits promising anticancer properties, primarily through its interaction with cellular targets involved in cancer progression. Preliminary studies suggest that it may bind to proteins critical for cell proliferation, such as tubulin, thereby inhibiting cancer cell growth . The structure-activity relationship (SAR) analysis indicates that derivatives with specific substitutions enhance biological activity, making them more effective against various cancer cell lines.

Case Studies:

  • In vitro Studies: Research has demonstrated that compounds structurally similar to N-(3-methoxyphenyl)-2-(quinolin-2-ylthio)acetamide exhibit cytotoxic effects on lung and ovarian cancer cells. For instance, derivatives containing thiadiazole rings have shown significant potency against these cell lines .
  • Comparative Analysis: A study compared the anticancer activity of quinoline-based compounds, revealing that those with methoxy and chloro substitutions on the phenyl ring had enhanced inhibitory effects against breast carcinoma cells (MCF-7) when evaluated using the MTT assay .
Compound StructureIC50 Value (μM)Cancer Cell Line
This compound15.0MCF-7
Thiadiazole derivative10.5A549
Quinazolinone analog12.0HeLa

Inhibition of Enzymatic Activity

This compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it shows promise as an α-glucosidase inhibitor, which is relevant for managing diabetes .

Experimental Findings:

  • In vitro inhibition assays demonstrated that certain analogs exhibited higher inhibitory activity compared to standard drugs, suggesting their potential utility in diabetes management .

Synthesis and Derivative Development

The synthesis of this compound involves several chemical reactions, including nucleophilic substitutions and condensation reactions. The ability to modify its structure opens avenues for developing more potent analogs.

Synthesis Pathway:

  • Starting Materials: The synthesis begins with commercially available quinoline derivatives.
  • Reactions: Key steps include:
    • Reaction of quinoline with thioacetic acid.
    • Subsequent acylation with methoxyphenylacetyl chloride.
  • Purification: Final products are purified through recrystallization methods .

Broader Implications in Medicinal Chemistry

The structural characteristics of this compound position it as a versatile scaffold for drug development. Its unique combination of functional groups allows for modifications that can enhance selectivity and potency against various biological targets.

Future Directions:
Research is ongoing to explore the full spectrum of biological activities associated with this compound, including anti-inflammatory and antimicrobial properties. The exploration of its mechanism at the molecular level will further elucidate its therapeutic potential.

Q & A

Q. What are the established synthetic routes for N-(3-methoxyphenyl)-2-(quinolin-2-ylthio)acetamide?

Answer: The synthesis typically involves two key steps:

Thioether Formation : Reacting 2-mercaptoquinoline with a bromo- or chloro-acetamide derivative (e.g., 2-bromo-N-(3-methoxyphenyl)acetamide) in the presence of a base like K₂CO₃ or NaH in polar aprotic solvents (e.g., DMF, THF) at 60–80°C for 6–12 hours .

Acetamide Coupling : Pre-functionalization of the 3-methoxyaniline group via acetylation or direct nucleophilic substitution. Yield optimization often requires inert atmospheres (N₂/Ar) and catalyst screening (e.g., KI for halogen exchange) .

Q. How is the compound characterized for structural validation?

Answer: Key analytical methods include:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 3.82 ppm (OCH₃), δ 4.20–4.40 ppm (CH₂-S), and aromatic protons between δ 6.80–8.60 ppm (quinoline and phenyl rings) .
    • ¹³C NMR : Carbons at δ 55.1 ppm (OCH₃), δ 40.2 ppm (CH₂-S), and quinoline carbons at δ 120–150 ppm .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks around m/z 365–370 .
  • IR Spectroscopy : Bands at 1650–1680 cm⁻¹ (amide C=O) and 1240–1260 cm⁻¹ (C-O-C) .

Q. What preliminary biological assays are recommended for this compound?

Answer:

  • Enzyme Inhibition : Screen against targets like α-glucosidase or kinases using fluorometric/colorimetric assays (e.g., pNPG for α-glucosidase) .
  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) tests against S. aureus, E. coli, and fungal strains via broth microdilution .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production?

Answer:

  • Catalyst Optimization : Transition-metal catalysts (e.g., Pd/C for hydrogenation steps) improve regioselectivity .
  • Solvent Screening : High-dielectric solvents (e.g., DMSO) enhance reaction rates, while microwave-assisted synthesis reduces time (e.g., 30 minutes vs. 12 hours) .
  • Purification : Use of preparative HPLC or silica gel chromatography with gradients (e.g., 5–20% MeOH in DCM) resolves byproducts .

Q. How to address contradictions in spectral data during structural analysis?

Answer:

  • Tautomerism/Polymorphism : Use variable-temperature NMR to identify dynamic equilibria (e.g., keto-enol tautomers) .
  • Impurity Profiling : LC-MS/MS or HRMS to detect trace intermediates (e.g., unreacted 2-mercaptoquinoline) .
  • X-ray Crystallography : Resolve ambiguous NOE correlations or stereochemistry .

Q. What computational methods support structure-activity relationship (SAR) studies?

Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., MT1/MT2 receptors) .
  • DFT Calculations : B3LYP/6-31G(d) basis sets predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .

Q. How to design derivatives for enhanced metabolic stability?

Answer:

  • Bioisosteric Replacement : Substitute the methoxy group with trifluoromethoxy or ethoxy to reduce CYP450-mediated oxidation .
  • Prodrug Strategies : Introduce ester or phosphate moieties at the acetamide nitrogen for controlled release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.